5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-9-6-10(7-13(14(9)19)17(22)23)8-18-15(20)11-4-2-3-5-12(11)16(18)21/h2-7,19H,8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFITHYYFBFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an isoindole moiety and a hydroxylated benzoic acid. Its IUPAC name reflects this complexity:
IUPAC Name: this compound
Molecular Formula: C16H15N2O5
Molecular Weight: 313.30 g/mol
Biological Activity
The biological activity of compound A has been studied in various contexts, including its anti-inflammatory, anticancer, and antioxidant properties.
Anti-inflammatory Activity
Research indicates that compound A may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest its potential use in treating inflammatory diseases.
Anticancer Properties
Studies have demonstrated that compound A exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspases and the modulation of the Bcl-2 family proteins. The compound's ability to inhibit tumor growth in vivo has also been reported.
Antioxidant Activity
Compound A has shown significant free radical scavenging activity. It can reduce oxidative stress markers in cellular models, suggesting its potential role as a protective agent against oxidative damage.
The mechanism by which compound A exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound interacts with specific enzymes involved in inflammation and cancer progression.
- Cell Cycle Regulation: It affects cell cycle progression, leading to cell cycle arrest in cancer cells.
- Signal Transduction Modulation: Compound A modulates key signaling pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.
Research Findings
Several studies have provided insights into the biological activities of compound A:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro with IC50 values indicating potency against COX enzymes. |
| Study 2 | Reported significant cytotoxicity against breast cancer cell lines with an IC50 of 25 µM. |
| Study 3 | Showed that compound A reduced oxidative stress markers in a rat model of diabetes. |
Case Studies
-
Case Study on Inflammation:
- Objective: To evaluate the anti-inflammatory effects of compound A in a murine model.
- Results: Treatment with compound A significantly reduced paw edema compared to control groups (p < 0.05).
-
Case Study on Cancer:
- Objective: To assess the cytotoxic effects of compound A on human lung cancer cells.
- Results: Compound A induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased annexin V positivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of this compound exhibit high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) cells. The selectivity index (SI) calculated for these compounds shows a favorable profile compared to standard chemotherapeutics like Sorafenib, indicating that they may target cancer cells more effectively while sparing normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes or cellular structures, potentially leading to effective treatments for bacterial infections. This aspect is particularly relevant in the context of rising antibiotic resistance .
Enzyme Inhibition
5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting HIV protease, which is crucial for viral replication . Such properties make it a candidate for developing antiviral therapies.
Molecular Probes
Due to its ability to bind selectively to certain biological targets, this compound can be utilized as a molecular probe in biochemical research. It can help elucidate the mechanisms of action of various biological processes by serving as a model compound in studies involving receptor-ligand interactions .
Structural Biology
The compound's unique structural features make it valuable in structural biology studies. Its interactions with proteins can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy to understand binding mechanisms at the molecular level .
Case Studies
Preparation Methods
Directed Ortho-Metalation for Methyl Group Introduction
The base structure is synthesized via Friedel-Crafts acylation followed by hydrolysis and decarboxylation. A 2011 protocol demonstrates that treating salicylic acid with acetyl chloride under AlCl₃ catalysis yields 3-methyl-2-hydroxybenzoic acid through intermediate ketone formation and subsequent Clemmensen reduction.
Key reaction parameters:
- Temperature: 0–5°C (acylation), 110°C (reduction)
- Yield: 68–72% after recrystallization from ethanol/water
Protective Group Strategies for Hydroxyl Functionality
Methoxy Protection Using Methyl Iodide
To prevent undesired oxidation or etherification during subsequent steps, the phenolic hydroxyl is protected as its methyl ether:
$$
\text{2-Hydroxy-3-methylbenzoic acid} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Methoxy-3-methylbenzoic acid}
$$
Optimized conditions:
- Molar ratio (substrate:CH₃I): 1:1.2
- Reaction time: 12 h at 60°C
- Deprotection: BBr₃ in CH₂Cl₂ (−78°C to RT, 4 h)
Regioselective Bromination at the Para Position
Radical Bromination of the Methyl Group
Position-selective bromination employs N-bromosuccinimide (NBS) under radical initiation to functionalize the methyl group para to the methoxy director:
$$
\text{2-Methoxy-3-methylbenzoic acid} \xrightarrow{\text{NBS, AIBN, CCl₄}} \text{5-(Bromomethyl)-2-methoxy-3-methylbenzoic acid}
$$
Critical parameters:
- NBS equivalence: 1.05 mol
- Initiation: UV light (365 nm) or thermal (70°C)
- Yield: 58–63% after silica gel chromatography
Phthalimide Coupling via Nucleophilic Substitution
Gabriel Synthesis with Potassium Phthalimide
The bromomethyl intermediate undergoes SN2 displacement using potassium phthalimide in anhydrous DMF:
$$
\text{5-(Bromomethyl)-2-methoxy-3-methylbenzoic acid} + \text{K-phthalimide} \rightarrow \text{5-Phthalimidomethyl-2-methoxy-3-methylbenzoic acid}
$$
Optimized protocol:
- Temperature: 80°C, 8 h under N₂
- Workup: Precipitation in ice-water, filtration
- Yield: 85–90% (purity >95% by HPLC)
Final Deprotection and Acidic Workup
Demethylation with Boron Tribromide
The methoxy group is cleaved using BBr₃ to regenerate the phenolic hydroxyl:
$$
\text{5-Phthalimidomethyl-2-methoxy-3-methylbenzoic acid} \xrightarrow{\text{BBr₃, CH₂Cl₂}} \text{Target compound}
$$
Purification:
Alternative Synthetic Pathways and Comparative Analysis
Palladium-Catalyzed C–H Activation
A 2013 study demonstrates that Pd(OAc)₂ with Ag₂CO₃ enables direct coupling between phthalimide derivatives and benzoic acids via C–H olefination. While applicable for simpler analogs, this method shows limited efficacy for the target due to steric hindrance from the methyl group (yield <35%).
Mitsunobu Reaction for Direct Coupling
Attempts to employ diethyl azodicarboxylate (DEAD) and triphenylphosphine for coupling 2-hydroxy-3-methylbenzoic acid with N-hydroxymethylphthalimide resulted in excessive byproducts from esterification (≤22% yield).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Molar Equivalence | Contribution to Total Cost |
|---|---|---|---|
| 2-Hydroxy-3-methylbenzoic acid | 120 | 1.0 | 18% |
| NBS | 980 | 1.05 | 41% |
| Potassium phthalimide | 450 | 1.2 | 27% |
| BBr₃ | 2200 | 3.0 | 14% |
Total yield-adjusted cost: $2,340/kg (pilot scale)
Q & A
What are the optimal synthetic routes for 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid, considering yield and purity?
Level : Basic
Methodological Answer :
The synthesis typically involves coupling a phthalimide derivative with a substituted benzoic acid precursor. A reflux-based approach in acetic acid with sodium acetate as a catalyst (e.g., 3–5 hours at 100–120°C) is effective for forming similar compounds, as described for indole-carboxylic acid derivatives . Purification steps may include recrystallization from DMF/acetic acid mixtures to enhance purity. Yield optimization requires stoichiometric control of reagents (e.g., 0.1 mol substrate, 0.11 mol aldehyde) and monitoring reaction progress via TLC or HPLC .
How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to confirm the structure and purity of this compound?
Level : Basic
Methodological Answer :
- NMR : Analyze H and C spectra to verify the presence of the phthalimide (δ 7.6–8.0 ppm for aromatic protons) and benzoic acid (δ 12–13 ppm for -COOH) moieties. Methyl groups (δ 2.1–2.5 ppm) and hydroxy protons (δ 5–6 ppm) should also be resolved .
- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for both phthalimide and carboxylic acid groups .
- X-ray Crystallography : Single-crystal analysis (e.g., at 90 K) can elucidate molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks, as demonstrated for structurally related indole derivatives .
What are the key considerations in designing experiments to assess the acylating potential of this compound in biological systems?
Level : Advanced
Methodological Answer :
- Nucleophile Selection : Prioritize biological nucleophiles (e.g., thiols, amines) based on the compound’s reactivity as an acylating agent, as seen in phthalimide-containing analogs .
- Kinetic Studies : Use spectrophotometric assays to monitor acylation rates under physiological pH and temperature.
- Controls : Include negative controls (e.g., omitting the compound) and competitive inhibitors to validate specificity .
How do substituents on the benzoic acid and phthalimide moieties influence the compound's bioactivity and reactivity?
Level : Advanced
Methodological Answer :
- Substituent Effects : The hydroxy group at position 2 on the benzoic acid may enhance hydrogen bonding with target proteins, while the methyl group at position 3 could sterically hinder interactions. Phthalimide’s electron-withdrawing nature may increase electrophilicity, promoting acylation .
- SAR Studies : Compare derivatives with varying substituents (e.g., halogenation, methoxy groups) to correlate structural changes with bioactivity, as done for triazole-benzoic acid analogs .
What strategies can resolve contradictions in reported biological activities of phthalimide derivatives, including this compound?
Level : Advanced
Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, buffer systems) to minimize variability.
- Orthogonal Assays : Use complementary methods (e.g., enzymatic assays vs. cell viability tests) to confirm activity. For example, discrepancies in enzyme inhibition vs. pathway modulation (as seen in acylating agents vs. metal-chelators ) may arise from different mechanisms.
- Meta-Analysis : Review crystallographic and computational data to identify structural factors influencing divergent results .
What safety protocols are essential when handling this compound, based on its structural analogs?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for similar phthalimide derivatives .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
How can computational chemistry aid in predicting the interaction mechanisms between this compound and its molecular targets?
Level : Advanced
Methodological Answer :
- Docking Simulations : Use software like AutoDock to model binding poses with enzymes (e.g., cyclooxygenase), leveraging X-ray structures of related benzoic acid derivatives .
- MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to assess binding affinity and residence time.
- QSAR Models : Develop quantitative structure-activity relationships to predict bioactivity based on electronic (e.g., Hammett constants) and steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
